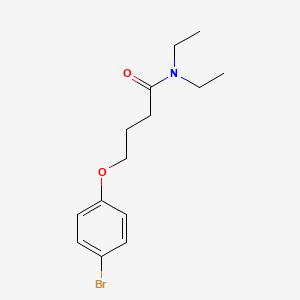
4-(4-bromophenoxy)-N,N-diethylbutanamide
Übersicht
Beschreibung
The compound “4-(4-bromophenoxy)-N,N-diethylbutanamide” is a derivative of benzoic acid, with a bromophenoxy group attached to the 4-position of the benzene ring . The N,N-diethylbutanamide group suggests the presence of an amide functional group, which is a common feature in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring, substituted at the 4-position with a bromophenoxy group and a N,N-diethylbutanamide group. The presence of the bromine atom would make the compound relatively heavy, and the various oxygen and nitrogen atoms could allow for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromine atom would likely make the compound relatively dense and possibly quite reactive . The amide group could allow for hydrogen bonding, which might increase the compound’s boiling point and solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
Environmental Presence and Toxicity : Brominated compounds, such as 2,4,6-Tribromophenol, a related substance, have been extensively studied for their environmental impact. These compounds are widely produced and found ubiquitously in the environment due to their use in brominated flame retardants and other industrial applications. Their environmental concentrations, toxicokinetics, and toxicodynamics are critical areas of research, highlighting the need for understanding their behavior and effects in natural settings and living organisms, including humans (Koch & Sures, 2018).
Degradation and By-Products : The degradation of compounds like acetaminophen through advanced oxidation processes reveals the generation of various by-products, demonstrating the complexity of chemical transformations in the environment and the potential for emerging pollutants (Qutob et al., 2022).
Pharmacological Effects
Bioactive Compounds : The study of naturally occurring compounds, such as chlorogenic acid and naringenin, reveals their extensive pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. These findings underscore the potential therapeutic applications of such compounds in treating a range of disorders (Naveed et al., 2018); (Rani et al., 2016).
Chemical Synthesis and Catalysis
Synthetic Applications : Metal cation-exchanged clays have been employed as catalysts in various organic synthesis reactions, including the production of compounds with industrial and pharmacological relevance. This research highlights the versatility and efficiency of such materials in facilitating selective chemical transformations (Tateiwa & Uemura, 1997).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-bromophenoxy)-N,N-diethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-3-16(4-2)14(17)6-5-11-18-13-9-7-12(15)8-10-13/h7-10H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWNFKCWKRYOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenoxy)-N,N-diethylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Cyclopentyloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1464038.png)

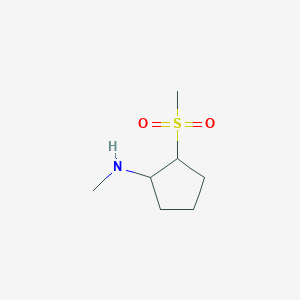
![[4-(Methylamino)thian-4-yl]methanol hydrochloride](/img/structure/B1464044.png)
![Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1464045.png)

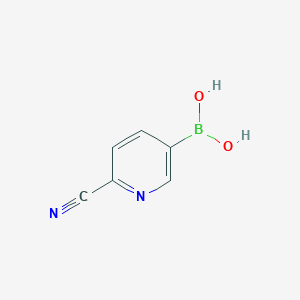
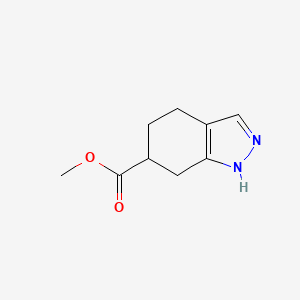

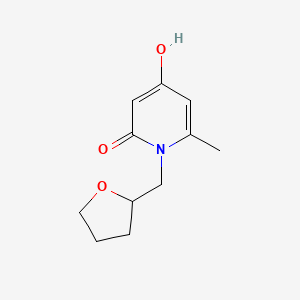
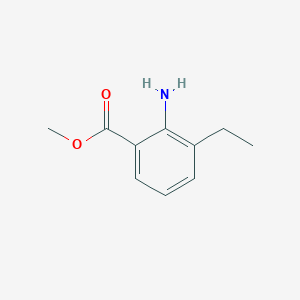
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1464058.png)
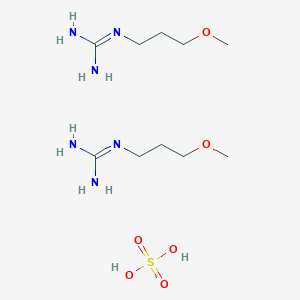
![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1464060.png)